Decyclohexanamine-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

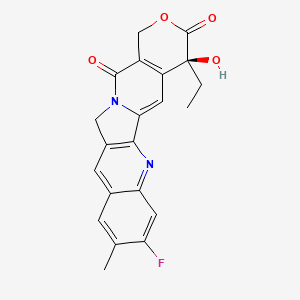

Structure

3D Structure

Properties

Molecular Formula |

C21H17FN2O4 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C21H17FN2O4/c1-3-21(27)14-6-17-18-12(5-11-4-10(2)15(22)7-16(11)23-18)8-24(17)19(25)13(14)9-28-20(21)26/h4-7,27H,3,8-9H2,1-2H3/t21-/m0/s1 |

InChI Key |

GATBZNISYBKSSQ-NRFANRHFSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)C)F)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)C)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Decyclohexanamine-Exatecan and Related Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Decyclohexanamine-Exatecan, a potent anti-cancer agent derived from the camptothecin family of topoisomerase I inhibitors. Exatecan, the cytotoxic payload, exerts its effects by stabilizing the covalent complex between topoisomerase I (TOP1) and DNA, leading to DNA damage and apoptosis in rapidly proliferating cancer cells. This document details the molecular interactions, cellular consequences, and pharmacological properties of Exatecan and its conjugates. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to support further research and development in this area.

Introduction

Exatecan (DX-8951f) is a synthetic, water-soluble analogue of camptothecin, a natural alkaloid with potent antitumor activity. It is a second-generation topoisomerase I inhibitor designed to improve upon the efficacy and pharmacological properties of earlier camptothecins like topotecan and irinotecan. This compound represents a specific application of Exatecan as a cytotoxic payload in antibody-drug conjugates (ADCs). In this configuration, the Decyclohexanamine moiety is part of a linker system that connects Exatecan to a monoclonal antibody, enabling targeted delivery to tumor cells. This targeted approach aims to enhance the therapeutic index by increasing the concentration of the cytotoxic agent at the tumor site while minimizing systemic toxicity.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of Exatecan is DNA topoisomerase I (TOP1), a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and other cellular processes.

The TOP1 Catalytic Cycle and the Cleavable Complex

TOP1 relieves DNA supercoiling by introducing a transient single-strand break in the DNA backbone. This process involves a transesterification reaction where the active site tyrosine of TOP1 attacks a phosphodiester bond in the DNA, forming a covalent intermediate known as the "cleavable complex." In this complex, TOP1 is covalently linked to the 3'-end of the broken DNA strand. The 5'-hydroxyl end of the broken strand is then free to rotate around the intact strand, relaxing the DNA. Following relaxation, a second transesterification reaction occurs, where the 5'-hydroxyl group attacks the phosphotyrosyl bond, resealing the DNA backbone and releasing TOP1.

Exatecan's Interruption of the Catalytic Cycle

Exatecan and other camptothecins exert their cytotoxic effect by binding to and stabilizing the TOP1-DNA cleavable complex. The planar structure of the drug intercalates into the DNA at the site of the single-strand break, effectively acting as a molecular wedge that prevents the religation of the broken DNA strand. This trapping of the cleavable complex has several downstream consequences:

-

Conversion of Single-Strand Breaks to Double-Strand Breaks: When a DNA replication fork encounters the stabilized ternary complex, the replication machinery collides with the complex, leading to the conversion of the single-strand break into a highly cytotoxic, irreversible double-strand break.

-

Induction of Apoptosis: The accumulation of DNA double-strand breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

The following diagram illustrates the mechanism of TOP1 inhibition by Exatecan.

Quantitative Data

In Vitro Cytotoxicity

Exatecan has demonstrated potent cytotoxic activity across a wide range of cancer cell lines, often exhibiting greater potency than other clinically used topoisomerase I inhibitors.

Table 1: Comparative IC50 Values of Exatecan and Other Topoisomerase I Inhibitors

| Cell Line | Exatecan (nM) | SN-38 (nM) | Topotecan (nM) |

|---|---|---|---|

| MOLT-4 (Leukemia) | 0.23 | 2.5 | 11.5 |

| CCRF-CEM (Leukemia) | 0.18 | 3.2 | 10.1 |

| DU145 (Prostate) | 0.45 | 4.8 | 23.7 |

| DMS114 (Lung) | 0.31 | 6.1 | 15.4 |

Data compiled from a study comparing the cytotoxicity of various TOP1 inhibitors.

Table 2: IC50 Values of Exatecan-Based Antibody-Drug Conjugates

| Cell Line | Conjugate | IC50 (nM) |

|---|---|---|

| SK-BR-3 (HER2+) | IgG(8)-EXA | 0.41 ± 0.05 |

| SK-BR-3 (HER2+) | Mb(4)-EXA | 1.34 ± 0.24 |

| MDA-MB-468 (HER2-) | IgG(8)-EXA | > 30 |

| MDA-MB-468 (HER2-) | Mb(4)-EXA | > 30 |

This data demonstrates the target-specific cytotoxicity of Exatecan when delivered via an anti-HER2 antibody.

Pharmacokinetics

Pharmacokinetic studies of Exatecan and its conjugates have been conducted in both preclinical models and human clinical trials.

Table 3: Pharmacokinetic Parameters of Exatecan in Humans

| Parameter | Value |

|---|---|

| Clearance (CL) | 1.39 L/h/m² |

| Volume of Distribution (Vd) | 39.66 L |

| Elimination Half-life (t½) | ~8 hours |

Data from a Phase I clinical trial of Exatecan mesylate. The pharmacokinetics were found to be dose-proportional.

Table 4: Pharmacokinetic Parameters of an Exatecan-Based ADC in Mice

| Conjugate | t½ (hours) |

|---|---|

| PEG-Exatecan | ~12 (apparent) |

| Released Exatecan from conjugate | ~25 |

This study highlights the extended half-life of Exatecan when delivered as a conjugate.

In Vivo Efficacy

Exatecan and its conjugates have shown significant antitumor activity in various xenograft models.

Table 5: In Vivo Antitumor Activity of an Exatecan Conjugate

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition |

|---|---|---|---|

| BT-474 (Breast Cancer) | IgG(8)-EXA | 10 mg/kg | Significant tumor regression |

| NCI-N87 (Gastric Cancer) | Tra-Exa-PSAR10 | 1 mg/kg | Strong anti-tumor activity |

These studies demonstrate the potent in vivo efficacy of targeted Exatecan delivery.

Experimental Protocols

RADAR (Rapid Approach to DNA Adduct Recovery) Assay

The RADAR assay is a method to detect and quantify covalent topoisomerase-DNA complexes.

Objective: To measure the levels of TOP1-DNA covalent complexes in cells treated with Exatecan.

Materials:

-

Cell culture reagents

-

Exatecan

-

Lysis buffer (containing chaotropic salts)

-

Ethanol

-

Tris-buffered saline (TBS)

-

Nitrocellulose membrane

-

Slot blot apparatus

-

Primary antibody against TOP1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with desired concentrations of Exatecan for a specified time.

-

Cell Lysis: Lyse the cells using a chaotropic salt-containing buffer to rapidly extract nucleic acids and covalently bound proteins.

-

DNA Precipitation: Precipitate the DNA and associated proteins with ethanol.

-

Resuspension and Quantification: Resuspend the pellet in a suitable buffer and quantify the DNA concentration.

-

Sample Normalization: Normalize all samples to the same DNA concentration.

-

Slot Blotting: Apply the normalized samples to a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection:

-

Block the membrane with a suitable blocking agent.

-

Incubate with a primary antibody specific for TOP1.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again.

-

-

Signal Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Quantify the band intensities to determine the relative amount of TOP1-DNA complexes.

The following diagram outlines the workflow for the RADAR assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Objective: To determine the IC50 value of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Opaque-walled 96-well plates

-

This compound

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours). Include vehicle-only controls.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

The Role of Decyclohexanamine in Antibody-Drug Conjugates

Decyclohexanamine, in the context of this compound, is a component of the linker technology used to create an ADC. The linker plays a critical role in the efficacy and safety of the ADC by:

-

Ensuring Stability in Circulation: The linker must be stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.

-

Facilitating Release at the Target Site: Upon internalization of the ADC into the target cancer cell, the linker is designed to be cleaved by intracellular conditions (e.g., lysosomal enzymes or the reducing environment of the cytoplasm), releasing the active Exatecan.

The specific properties of the Decyclohexanamine-containing linker would be proprietary to its design, but the general principle is to provide a stable connection between the antibody and Exatecan that is selectively labile within the target cell.

The following diagram illustrates the targeted delivery and intracellular release of Exatecan from an ADC.

Conclusion

This compound represents a sophisticated approach to cancer therapy, combining the potent, targeted cell-killing ability of the topoisomerase I inhibitor Exatecan with the specificity of antibody-based delivery. A thorough understanding of its mechanism of action, from the molecular level of TOP1-DNA complex stabilization to the cellular consequences of targeted drug delivery, is crucial for the continued development and optimization of this and other next-generation ADCs. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development.

Preliminary In Vitro Profile of Decyclohexanamine-Exatecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyclohexanamine-Exatecan is a derivative of Exatecan, a highly potent, third-generation, water-soluble camptothecin analogue. Exatecan exerts its cytotoxic effects through the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan induces single-strand DNA breaks, leading to replication fork collapse, and ultimately, apoptotic cell death.[1][2] This document provides a technical guide to the preliminary in vitro studies of the active component, Exatecan, which forms the cytotoxic payload of derivatives such as this compound. The data presented herein is foundational for understanding its mechanism of action and anticancer potential.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan's primary mechanism of action is the inhibition of topoisomerase I (TOP1). During DNA replication and transcription, TOP1 creates transient single-strand breaks to relieve torsional stress. Exatecan binds to the TOP1-DNA complex, preventing the religation of the DNA strand. This stabilized complex, known as the TOP1-cleavage complex (TOP1cc), is an obstacle to the advancing replication fork.[1] The collision of the replication machinery with the TOP1cc results in the conversion of a transient single-strand break into a permanent and lethal double-strand break, triggering downstream DNA damage responses and apoptosis.[1][2]

Signaling Pathway of Exatecan-Induced Cell Death

Caption: Exatecan's mechanism of action leading to apoptosis.

Quantitative In Vitro Data

Disclaimer: The following quantitative data was generated from in vitro studies on Exatecan or its mesylate salt (DX-8951f), the active cytotoxic component of this compound.

Table 1: In Vitro Cytotoxicity (IC50/GI50) of Exatecan in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/GI50 (ng/mL) | IC50 (nM) | Reference |

| Breast Cancer (Mean) | Breast Cancer | 2.02 | - | [3][4][5][6] |

| Colon Cancer (Mean) | Colon Cancer | 2.92 | - | [3][4][5][6] |

| Stomach Cancer (Mean) | Stomach Cancer | 1.53 | - | [3][4][5][6] |

| Lung Cancer (Mean) | Lung Cancer | 0.877 | - | [3][4][5][6] |

| PC-6 | Lung Cancer | 0.186 | - | [4][5][6] |

| PC-6/SN2-5 | Lung Cancer (Resistant) | 0.395 | - | [4][5][6] |

| MOLT-4 | Acute Leukemia | - | 0.08 | [1][7] |

| CCRF-CEM | Acute Leukemia | - | 0.09 | [1][7] |

| DMS114 | Small Cell Lung Cancer | - | 0.11 | [1][7] |

| DU145 | Prostate Cancer | - | 0.12 | [1][7] |

| SK-BR-3 | HER2+ Breast Cancer | - | 0.41 ± 0.05 | [8] |

| MDA-MB-468 | HER2- Breast Cancer | - | >30 | [8] |

Table 2: Topoisomerase I Inhibitory Activity

| Compound | Assay | IC50 | Reference |

| Exatecan | Topoisomerase I Inhibition | 0.975 µg/mL (2.2 µM) | [4][5][6][9] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Plating: Cancer cells (500-20,000 cells/well) are seeded in 150 µL of culture medium in 96-well plates and incubated for 24 hours (4 hours for suspension cells like P388, CCRF-CEM, and K562).

-

Drug Treatment: Exatecan is serially diluted and added to the wells in 150 µL of medium. Control wells receive medium alone. The cells are then cultured for an additional 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The plates are centrifuged at 800 g for 5 minutes, the medium is removed, and the formed formazan crystals are dissolved in 150 µL of DMSO.

-

Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The GI50 (50% growth inhibition) values are calculated from the dose-response curves.[4]

Apoptosis Assay (Annexin V-FITC Staining)

-

Cell Treatment: Cells are treated with specified concentrations of Exatecan or a control vehicle for a designated period.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with Exatecan or a control for 48 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G0 for apoptotic cells).[10]

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Analysis

Caption: Workflow for cytotoxicity and apoptosis assays.

Summary and Future Directions

The in vitro data for Exatecan, the active component of this compound, demonstrates its potent cytotoxic activity against a broad range of cancer cell lines at nanomolar and even picomolar concentrations.[1][7] Its mechanism as a topoisomerase I inhibitor is well-defined, leading to DNA damage and apoptosis. The provided experimental protocols offer a foundation for further investigation and comparative studies.

Future in vitro research on this compound should focus on direct comparative studies with Exatecan to understand any potential differences in cellular uptake, efflux, and metabolism that may be conferred by the decyclohexanamine moiety. Furthermore, as this compound is intended for use as an ADC payload, in vitro studies evaluating its potency and specificity when conjugated to a monoclonal antibody against various cancer cell lines with differing target antigen expression levels are crucial. Investigating its bystander killing effect and its activity in co-culture models would also provide valuable insights into its therapeutic potential in a tumor microenvironment context.

References

- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Toxicology Profile of Decyclohexanamine-Exatecan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive toxicology profile of Decyclohexanamine-Exatecan (CAS No. 2505045-51-0), a camptothecin derivative intended for use as a cytotoxin in antibody-drug conjugates (ADCs). As direct toxicological data for this specific salt form is not publicly available, this profile is a synthesis of the known toxicities of its constituent components: the active cytotoxic agent, Exatecan, and the counter-ion, which is presumed to be Dicyclohexylamine based on the nomenclature.

Exatecan is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in rapidly dividing cells. Its primary dose-limiting toxicities observed in human clinical trials are hematological, specifically neutropenia and thrombocytopenia. Dicyclohexylamine is a corrosive chemical with acute toxicity, causing severe skin and eye irritation. The overall toxicology of this compound is therefore expected to be a composite of the systemic, cell-cycle-specific effects of Exatecan and the localized corrosive and irritant properties of Dicyclohexylamine.

Introduction

This compound is a novel compound that combines the potent anti-tumor agent Exatecan with a dicyclohexanamine moiety. Exatecan is a hexacyclic analogue of camptothecin, which exerts its cytotoxic effect by inhibiting DNA topoisomerase I. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA strand breaks and subsequent cell death.[1][2] Dicyclohexylamine is a primary aliphatic amine used in various industrial applications.[3] Understanding the combined toxicological properties of these two components is crucial for the safe handling and development of this compound as a therapeutic agent.

Toxicology Profile of Exatecan

Exatecan has been evaluated in numerous preclinical and clinical studies as a standalone agent and as a component of ADCs.

Mechanism of Action

Exatecan's primary mechanism of action is the inhibition of topoisomerase I, a critical enzyme for relieving torsional stress during DNA replication and transcription.[1] By binding to the enzyme-DNA complex, Exatecan prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and the induction of apoptosis.[1][2]

Preclinical Toxicology

Preclinical studies in mice, rats, and dogs have identified bone marrow suppression and gastrointestinal toxicity as the principal toxicities of Exatecan. Hematological toxicity was found to be the dose-limiting factor across all species.

Clinical Toxicology and Safety

Phase I and II clinical trials of Exatecan mesylate have provided significant data on its safety profile in humans.

3.3.1 Dose-Limiting Toxicities

The most frequently observed dose-limiting toxicities (DLTs) in clinical trials were:

-

Neutropenia: A significant decrease in the number of neutrophils, a type of white blood cell, increasing the risk of infection.[4][5]

-

Thrombocytopenia: A reduction in platelet count, which can lead to impaired blood clotting.[6]

-

Liver Dysfunction: Observed in some patients, indicating potential hepatotoxicity.[4][5]

Non-hematological toxicities were generally mild to moderate and included nausea, vomiting, diarrhea, fatigue, and alopecia.[7]

3.3.2 Quantitative Clinical Safety Data

| Parameter | Value | Patient Population | Study Details |

| Maximum Tolerated Dose (MTD) | 5 mg/m² | Advanced solid malignancies | 30-minute infusion every 3 weeks[4][5] |

| Dose-Limiting Toxicities | Neutropenia, Liver Dysfunction | Advanced solid malignancies | Observed at 6.65 mg/m²[4][5] |

| MTD (21-day continuous infusion) | 0.15 mg/m²/day | Advanced solid malignancies | For both minimally and heavily pretreated patients[6][7] |

Toxicology Profile of Dicyclohexylamine

Dicyclohexylamine is a corrosive substance with well-documented acute and local toxicity.

Acute Toxicity

Dicyclohexylamine is harmful upon acute oral administration and toxic following dermal application.[8]

| Metric | Value | Species | Route |

| LD50 | 200 - 373 mg/kg | Rat | Oral[8] |

| LD50 | 240 mg/kg | Rat (male and female) | Oral[3] |

| LD50 | >200 and <316 mg/kg | Rabbit | Dermal[8] |

Signs of acute intoxication include depressed general condition, dyspnea, sedation, and convulsions.[8]

Local Effects

-

Skin: Dicyclohexylamine is corrosive and can cause severe skin irritation and burns upon contact.[9][10]

-

Eyes: Contact can lead to severe eye irritation and potential damage.[10]

-

Respiratory Tract: Inhalation can irritate the nose, throat, and lungs, causing coughing and shortness of breath.[10]

Reproductive and Developmental Toxicity

An OECD preliminary reproduction toxicity screening test in rats established a No-Observed-Adverse-Effect Level (NOAEL).

| Parameter | Value | Species | Details |

| NOAEL (males) | 80 mg/kg/day | Rat | [11] |

| NOAEL (females and offspring) | 40 mg/kg/day | Rat | [11] |

Effects at higher doses in females included a reduced gestation index and an increase in stillborn pups.[9]

Experimental Protocols

Exatecan: Phase I Clinical Trial Protocol (Representative)

-

Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of Exatecan mesylate.

-

Study Design: Patients with advanced solid malignancies received Exatecan as a 30-minute intravenous infusion every 3 weeks.[5] Dose escalation occurred in successive patient cohorts.

-

Inclusion Criteria: Patients with histologically confirmed advanced solid malignancies, adequate organ function, and a life expectancy of at least 3 months.

-

Exclusion Criteria: Prior treatment with other camptothecin analogs, active brain metastases, and significant comorbidities.

-

Dosing: Starting dose of 3 mg/m², with escalations to 5 mg/m² and 6.65 mg/m².[5]

-

Safety Monitoring: Patients were monitored for adverse events using the National Cancer Institute Common Toxicity Criteria (NCI-CTC). Blood counts, serum chemistry, and urinalysis were performed regularly. Pharmacokinetic analysis was also conducted.[12]

Dicyclohexylamine: Acute Oral Toxicity Study (OECD Guideline 401, adapted)

-

Objective: To determine the median lethal dose (LD50) of Dicyclohexylamine following a single oral administration.

-

Test Species: Sprague-Dawley rats.[3]

-

Methodology:

-

Animals were fasted overnight prior to dosing.

-

Dicyclohexylamine was administered undiluted via oral gavage at various dose levels (e.g., 158, 200, 251, and 316 mg/kg).[3]

-

A control group received the vehicle (e.g., water or saline).

-

Animals were observed for clinical signs of toxicity and mortality for at least 14 days.

-

Body weights were recorded weekly.

-

At the end of the study, a gross necropsy was performed on all animals.

-

-

Endpoint: The LD50 was calculated using appropriate statistical methods.

Dicyclohexylamine: Reproductive/Developmental Toxicity Screening Test (OECD Guideline 421)

-

Objective: To assess the potential effects of Dicyclohexylamine on reproduction and development.

-

Test Species: Crj:CD(SD) rats.[11]

-

Methodology:

-

Male and female rats were administered Dicyclohexylamine daily by gavage before mating, during mating, and for females, throughout gestation and lactation.

-

Dose levels of 0, 20, 40, and 80 mg/kg/day were used.[11]

-

Parameters evaluated included mating performance, fertility, gestation length, litter size, pup viability, and pup growth.

-

Parental animals were observed for clinical signs of toxicity.

-

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity was determined.

Visualizations

Signaling Pathway of Exatecan

Caption: Exatecan stabilizes the Topoisomerase I-DNA complex, leading to DNA damage and apoptosis.

Experimental Workflow for Acute Oral Toxicity (LD50)

Caption: Standard workflow for determining the acute oral LD50 of a test substance.

Logical Relationship of Component Toxicities

Caption: The overall toxicity is a combination of effects from its two main components.

References

- 1. youtube.com [youtube.com]

- 2. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase I and pharmacological study of a new camptothecin derivative, exatecan mesylate (DX-8951f), infused over 30 minutes every three weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. bgrci.de [bgrci.de]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. nj.gov [nj.gov]

- 11. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Decyclohexanamine-Exatecan Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyclohexanamine-Exatecan is a derivative of Exatecan, a potent topoisomerase I inhibitor.[1][2] Exatecan and its derivatives are utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4][5] The parent compound, Exatecan, functions by stabilizing the complex between topoisomerase I and DNA, which obstructs the re-ligation of single-strand breaks. This action leads to DNA damage and initiates apoptosis in rapidly proliferating cancer cells.[1][2][6] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo experiments. This document provides a detailed protocol for preparing this compound stock solutions, along with its physicochemical properties and mechanism of action.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₁H₁₇FN₂O₄ |

| Molecular Weight | 380.4 g/mol [7] |

| CAS Number | 2505045-51-0[3][7] |

| Appearance | Light yellow to yellow solid[3] |

| Purity | ≥95%[7] |

| Solubility in DMSO | Sparingly soluble (1-10 mg/mL)[7], ≥ 32 mg/mL (84.13 mM)[3] |

| Storage (Solid) | -20°C for 3 years, 4°C for 2 years[3] |

| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month.[3][4][5] It is recommended to aliquot to avoid repeated freeze-thaw cycles.[3][4][5] |

Note on solubility: There is a discrepancy in the reported solubility in DMSO. It is recommended to start with a lower concentration and increase if necessary. The use of fresh, anhydrous DMSO is crucial as hygroscopic DMSO can significantly reduce solubility.[3][8]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust the mass and volume accordingly for different desired concentrations.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (e.g., argon or nitrogen)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Water bath or sonicator (optional, for aiding dissolution)

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For a 1 mL of 10 mM stock solution, you will need 3.804 mg.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. For a 10 mM solution, this would be 1 mL for 3.804 mg of the compound.

-

Dissolution: Cap the vial tightly and vortex thoroughly for at least 2 minutes to dissolve the compound.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can warm the solution in a water bath at 37°C for 5-10 minutes or sonicate for a similar duration. Visually inspect the solution to ensure complete dissolution.

-

Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing the cap. This is particularly important for long-term storage.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4][5]

Mandatory Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Exatecan inhibits Topoisomerase I, leading to DNA damage and apoptosis.

References

- 1. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Decyclohexanamine-Exatecan Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyclohexanamine-Exatecan, more commonly known in the scientific literature as Exatecan Mesylate (DX-8951f), is a potent, water-soluble, semi-synthetic derivative of camptothecin.[1] It functions as a topoisomerase I inhibitor, a class of chemotherapeutic agents that target the enzyme responsible for relieving torsional stress in DNA during replication and transcription.[2][3] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan induces single-strand breaks, leading to DNA damage and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][2] This mechanism makes it a compound of significant interest in oncology research.

These application notes provide detailed protocols for the preparation and administration of Exatecan Mesylate in preclinical mouse models of cancer, based on established methodologies from the scientific literature. The accompanying data summaries and visualizations are intended to guide researchers in designing and executing in vivo efficacy studies.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by interfering with the function of DNA topoisomerase I. The enzyme's normal catalytic cycle involves nicking a single strand of DNA to allow for relaxation of supercoiling, followed by the re-ligation of the strand. Exatecan binds to the topoisomerase I-DNA complex, preventing the re-ligation step. This stabilized "cleavable complex" results in the accumulation of single-strand DNA breaks. When the replication fork encounters these breaks, it leads to the formation of irreversible double-strand breaks, triggering cell cycle arrest and apoptosis.[2]

Quantitative Data Summary

The following tables summarize the dosages and schedules of Exatecan Mesylate administration in various mouse models as reported in the literature.

Table 1: Exatecan Mesylate Dosing in Human Acute Myelogenous Leukemia (AML) SCID Mouse Model [4]

| Treatment Schedule | Dose (mg/kg) | Outcome |

| Single Injection | 60 and 80 | Significantly improved survival in early treatment |

| Every 3 Days | 15 and 20 | Significantly improved survival in early treatment |

| Every 5 Days | 7.5 and 10 | Significantly improved survival in early treatment |

| Single Injection (Late Disease) | 80 | Improved survival |

| Every 5 Days (Late Disease) | 20 | Improved survival |

Table 2: Exatecan Mesylate Dosing in Human Pancreatic Cancer Orthotopic Mouse Models [5][6]

| Mouse Model | Treatment Schedule | Dose (mg/kg) | Outcome |

| MIA-PaCa-2 (Early Stage) | Intravenously, weekly | 15 and 25 | Significantly effective against primary tumor |

| BxPC-3 (Early Stage) | Intravenously, weekly | 15 and 25 | Significantly effective against primary tumor |

| BxPC-3 (Late Stage) | Intravenously, weekly | 25 | Significantly effective on primary tumor, reduced lymph node metastasis, eliminated lung metastasis |

Table 3: Exatecan Mesylate Dosing in Human Ovarian and Colon Cancer Xenograft Mouse Models [7]

| Mouse Model | Administration Route | Treatment Schedule | Dose | Outcome |

| Human Ovarian Cancer Xenografts (three models) | Not specified | Daily x 5 or Weekly x 2 | Not specified | >50% growth inhibition |

| Human Colon Cancer Xenografts (two models) | Not specified | Daily x 5 or Weekly x 2 | Not specified | <50% growth inhibition |

| OVCAR-3 Human Ovarian Cancer | Not specified | Not specified | Not specified | Significantly greater activity than topotecan |

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal Administration of Exatecan Mesylate

This protocol is adapted from a study utilizing a peptide-drug conjugate of exatecan, with the preparation method for exatecan itself being relevant.

Materials:

-

Exatecan Mesylate (DX-8951f) powder

-

Dimethyl sulfoxide (DMSO)

-

5% Mannitol solution

-

Citrate buffer

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile syringes (1 mL) and needles (25-27 gauge)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of Exatecan Mesylate in DMSO. For example, for a 0.1 mg/µL stock, dissolve the appropriate amount of exatecan powder in DMSO.[8]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to one week).

-

-

Working Solution Preparation:

-

On the day of administration, thaw the stock solution at room temperature.

-

Prepare the vehicle by mixing 5% mannitol in citrate buffer.

-

Dilute the Exatecan Mesylate stock solution in the 5% mannitol in citrate buffer vehicle to the desired final concentration.[8] For example, to achieve a dose of 2.3 mg/kg in a 25g mouse with an injection volume of 300 µL (12 mL/kg), the final concentration of the working solution would need to be approximately 0.192 mg/mL.

-

Vortex the working solution gently to mix.

-

-

Intraperitoneal Injection:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right or left abdominal quadrant.

-

Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.

-

Administer the calculated volume of the Exatecan Mesylate working solution. The typical injection volume is 100-300 µL per 25g mouse.[8]

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

Protocol 2: Preparation and Intravenous (Tail Vein) Administration of Exatecan Mesylate

This protocol is based on information from clinical studies where Exatecan Mesylate was prepared for intravenous infusion.

Materials:

-

Exatecan Mesylate (DX-8951f) powder

-

Sterile 0.9% Sodium Chloride (Normal Saline)

-

Sterile, pyrogen-free vials

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Mouse restrainer

-

Heat lamp or warming pad

Procedure:

-

Solution Preparation:

-

Reconstitute the Exatecan Mesylate powder in sterile 0.9% NaCl to a desired stock concentration. Clinical studies have used a stock concentration of 0.5 mg/mL.[9]

-

Further dilute the stock solution with sterile 0.9% NaCl to the final desired concentration for injection. The final volume for tail vein injection should ideally be between 100-200 µL per 25g mouse.

-

Ensure the solution is clear and free of particulates.

-

-

Intravenous Injection (Tail Vein):

-

Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

-

Place the mouse in a suitable restrainer.

-

Swab the tail with 70% ethanol.

-

Using a 27-30 gauge needle attached to a 1 mL syringe, carefully insert the needle into one of the lateral tail veins.

-

Slowly inject the Exatecan Mesylate solution. Observe for any swelling at the injection site, which may indicate extravasation.

-

If the injection is successful, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse effects.

-

Experimental Workflow for a Xenograft Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of Exatecan Mesylate in a subcutaneous tumor xenograft mouse model.

Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC). Researchers should have appropriate training in animal handling and injection techniques.

References

- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Nanoparticle drug delivery system for intravenous delivery of topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I study of topoisomerase I inhibitor exatecan mesylate (DX-8951f) given as weekly 24-hour infusions three of every four weeks. [vivo.weill.cornell.edu]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the Analytical Quantification of Decyclohexanamine-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyclohexanamine-Exatecan is a potent cytotoxin used in the development of Antibody-Drug Conjugates (ADCs). As a derivative of the camptothecin analog exatecan, it functions as a topoisomerase I inhibitor. Accurate quantification of this compound, both as a free payload and when conjugated to an antibody, is critical for pharmacokinetic studies, stability assessment, and quality control in drug development.

These application notes provide detailed protocols for the quantitative analysis of this compound and its conjugates using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Chemical Structure

This compound is comprised of the exatecan payload linked to a decyclohexanamine moiety, which can facilitate its conjugation to a monoclonal antibody.

Analytical Methods Overview

The quantification of this compound in a biopharmaceutical context can be approached in three primary ways:

-

Quantification of the Free Payload (Exatecan): This is crucial for understanding the release of the cytotoxic agent from the ADC. HPLC and LC-MS/MS are the methods of choice for their sensitivity and specificity.

-

Quantification of the Intact Antibody-Drug Conjugate: This analysis provides information on the concentration of the ADC in biological matrices. ELISA is a common and sensitive method for this purpose.

-

Determination of the Drug-to-Antibody Ratio (DAR): This critical quality attribute of an ADC, which defines the average number of drug molecules conjugated to each antibody, is typically determined by Hydrophobic Interaction Chromatography (HIC).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods described in the protocols.

Table 1: HPLC Method for Exatecan Quantification [1][2]

| Parameter | Value |

| Limit of Quantification (LOQ) | 3 ng/mL in plasma |

| Linearity Range | 3 - 500 ng/mL |

| Recovery | > 85% |

| Precision (RSD%) | < 15% |

| Accuracy | Within ±15% |

Table 2: LC-MS/MS Method for Exatecan Quantification [3][4][5]

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL in rat plasma |

| Linearity Range | 0.5 - 2000 ng/mL |

| Recovery | > 88.0% |

| Matrix Effect | < 9.1% |

| Precision (RSD%) | < 15% |

| Accuracy | Within ±15% |

Table 3: ELISA Method for Exatecan-Antibody Conjugate Quantification [6][7]

| Parameter | Value |

| Quantification Range | 31.25 - 4000 ng/mL in cynomolgus monkey serum |

| Precision (CV%) | Intra-assay: < 10%, Inter-assay: < 15% |

| Accuracy (Bias%) | Within ±20% |

| Selectivity | No significant interference from blank matrix |

| Dilution Linearity | Up to 40,000-fold |

Experimental Protocols

Protocol 1: Quantification of Exatecan in Plasma by HPLC with Fluorescence Detection

This protocol is adapted from a validated method for the determination of exatecan in mouse plasma.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

-

Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute exatecan with 500 µL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions

-

Column: Reverse-phase ODS (C18), 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile / 0.05 M potassium dihydrogen phosphate (pH 3.0) (18:82, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 50 µL

-

Fluorescence Detection: Excitation at 375 nm, Emission at 445 nm

3. Quantification

-

Construct a calibration curve using standard solutions of exatecan in the appropriate concentration range.

-

Calculate the concentration of exatecan in the samples by interpolating their peak areas from the calibration curve.

References

- 1. High-Performance Liquid Chromatographic Analysis of Lactone and Hydroxy Acid of New Antitumor Drug, DX-8951 (Exatecan), in Mouse Plasma [jstage.jst.go.jp]

- 2. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Development and optimization of a high-throughput LC-MS/MS method for the simultaneous determination of Exatecan and its Cathepsin B-sensitive prodrug, and ARV-825 in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Preclinical development of a high affinity anti-exatecan monoclonal antibody and application in bioanalysis of antibody-exatecan conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biodragon.net [biodragon.net]

Application Notes and Protocols for High-Throughput Screening of Decyclohexanamine-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyclohexanamine-Exatecan is a potent derivative of camptothecin, a class of anti-cancer agents that target DNA topoisomerase I (TOP1).[1] Exatecan, the active component, exerts its cytotoxic effects by stabilizing the covalent complex between TOP1 and DNA, which obstructs the normal functioning of the DNA replication machinery.[2][3] This stabilization leads to the accumulation of single-strand breaks in the DNA, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1][2] Due to its high potency, this compound is a compound of significant interest in cancer research and drug development, particularly for use in antibody-drug conjugates (ADCs).[4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in high-throughput screening (HTS) assays. The protocols are designed to enable researchers to efficiently screen for and characterize the activity of this compound against various cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound functions as a TOP1 poison. The binding of Exatecan to the TOP1-DNA complex prevents the re-ligation of the DNA strand, leading to the accumulation of TOP1-DNA cleavage complexes (TOP1ccs).[1][5] The collision of replication forks with these stalled complexes results in DNA double-strand breaks. This DNA damage activates a complex signaling cascade known as the DNA Damage Response (DDR). Key protein kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related protein), and DNA-PK (DNA-dependent Protein Kinase) are recruited to the sites of damage.[2][6] These kinases phosphorylate a multitude of downstream targets, including the checkpoint kinase Chk2 and the transcription factor p53.[2] Activation of these pathways can lead to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, the induction of apoptosis.[3][7] The apoptotic cascade is initiated through the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspases, the executioners of programmed cell death.[2][6]

Quantitative Data Summary

The following table summarizes the in vitro potency of Exatecan across a variety of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are presented to allow for a comparative assessment of its cytotoxic activity.

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| MOLT-4 | Acute Leukemia | IC50 | 0.13 | [1] |

| CCRF-CEM | Acute Leukemia | IC50 | 0.11 | [1] |

| DMS114 | Small Cell Lung Cancer | IC50 | 0.08 | [1] |

| DU145 | Prostate Cancer | IC50 | 0.22 | [1] |

| Breast Cancer Cells (mean) | Breast Cancer | GI50 | 2.02 (ng/mL) | |

| Colon Cancer Cells (mean) | Colon Cancer | GI50 | 2.92 (ng/mL) | |

| Stomach Cancer Cells (mean) | Stomach Cancer | GI50 | 1.53 (ng/mL) | |

| Lung Cancer Cells (mean) | Lung Cancer | GI50 | 0.877 (ng/mL) | |

| PC-6 | Lung Carcinoma | GI50 | 0.186 (ng/mL) | |

| PC-6/SN2-5 | Lung Carcinoma | GI50 | 0.395 (ng/mL) | |

| SK-BR-3 | Breast Cancer | IC50 | ~0.41 | [8] |

| MDA-MB-468 | Breast Cancer | IC50 | >30 | [8] |

Experimental Protocols

Two primary types of HTS assays are recommended for evaluating this compound: a biochemical (cell-free) assay to measure direct inhibition of topoisomerase I activity and a cell-based assay to determine its cytotoxic effects on cancer cells.

Biochemical HTS Assay: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[9] In the presence of an inhibitor like Exatecan, the DNA remains in its supercoiled state. This can be quantified using DNA intercalating dyes or through methods that differentiate between supercoiled and relaxed DNA.[10]

Materials:

-

Human Topoisomerase I (e.g., ProFoldin, Cat. No. HTOPI-010 or similar)[9]

-

Supercoiled plasmid DNA (e.g., pHOT1)[11]

-

10x Topoisomerase I Assay Buffer

-

This compound

-

DMSO (for compound dilution)

-

384-well microplates (black, clear bottom)

-

DNA intercalating dye (e.g., PicoGreen™)

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 10 mM. Further dilute the compounds in 1x Topoisomerase I Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Plate Preparation: Add 1 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known TOP1 inhibitor (e.g., Camptothecin) as a positive control.

-

Enzyme and Substrate Addition: Prepare a master mix containing supercoiled plasmid DNA and human topoisomerase I in 1x Assay Buffer. The final concentration of DNA is typically 5-10 ng/µL and the amount of enzyme should be optimized to achieve complete relaxation of the DNA in the absence of an inhibitor within the assay timeframe (e.g., 1 unit of enzyme per reaction).[9][11] Add 19 µL of this master mix to each well of the assay plate.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Termination and Detection: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) and the DNA intercalating dye.

-

Data Acquisition: Read the fluorescence intensity on a plate reader (Excitation/Emission wavelengths will depend on the dye used). A decrease in fluorescence (or other signal depending on the specific method) compared to the DMSO control indicates inhibition of topoisomerase I activity.

Cell-Based HTS Assay: Cytotoxicity/Cell Viability Assay

This assay determines the effect of this compound on the viability of cancer cells.[12] A common method is to use a luminescent assay that measures intracellular ATP levels, which correlate with cell viability.[13]

Materials:

-

Cancer cell line of interest (e.g., MOLT-4, DU145)[1]

-

Complete cell culture medium

-

This compound

-

DMSO

-

384-well white, clear-bottom tissue culture-treated plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Luminometer plate reader

Protocol:

-

Cell Seeding: Seed the desired cancer cell line into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells per well in 40 µL of medium). Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

-

Compound Addition: Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. Add 10 µL of the diluted compound to the appropriate wells. The final DMSO concentration should not exceed 0.5%. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of the CellTiter-Glo® reagent to each well.

-

Signal Development: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. A decrease in luminescence compared to the vehicle control indicates a reduction in cell viability.

References

- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Human topoisomerase I DNA relaxation assay [profoldin.com]

- 10. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Application Notes and Protocols: Decyclohexanamine-Exatecan in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Decyclohexanamine-Exatecan and its parent compound, Exatecan, for oncology research. This document includes its mechanism of action, in vitro and in vivo efficacy data, and detailed protocols for key experimental assays.

1. Introduction to this compound

This compound is a derivative of Exatecan (DX-8951), a potent, semi-synthetic, water-soluble analog of the natural product camptothecin.[1][2] Exatecan is a second-generation topoisomerase I inhibitor designed for improved efficacy and solubility compared to earlier camptothecin analogs like topotecan and irinotecan.[3][4] It does not require metabolic activation to exert its cytotoxic effects.[4][5] this compound is specifically structured for use as a cytotoxic payload in Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies.[6][7] ADCs utilize a monoclonal antibody to selectively deliver potent cytotoxic agents like Exatecan to tumor cells expressing a specific target antigen, thereby enhancing antitumor activity while minimizing systemic toxicity.[8]

2. Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its anticancer effects by inhibiting DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[4][8] Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks.[9] Exatecan stabilizes the covalent complex formed between topoisomerase I and DNA (the "cleavable complex"), which prevents the re-ligation of the DNA strand.[9][10] When a DNA replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, subsequently triggering cell cycle arrest and apoptosis (programmed cell death).[8][11] Preclinical studies have shown that Exatecan is a more potent inhibitor of topoisomerase I than SN-38 (the active metabolite of irinotecan), topotecan, and camptothecin.[2][3]

3. Application as an Antibody-Drug Conjugate (ADC) Payload

The high potency of Exatecan makes it an ideal payload for ADCs. This compound is a form of Exatecan developed for this purpose.[6][7] In an ADC, the cytotoxic agent is connected to a monoclonal antibody via a chemical linker. This antibody targets a specific antigen overexpressed on the surface of cancer cells. Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the linker is cleaved in the lysosomal compartment, releasing the active Exatecan payload to induce cell death. This targeted delivery strategy aims to increase the therapeutic index by concentrating the cytotoxic agent at the tumor site.[8]

4. Quantitative Data

The following tables summarize the in vitro cytotoxicity, in vivo antitumor activity, and clinical pharmacokinetic parameters of Exatecan.

Table 1: In Vitro Cytotoxicity of Exatecan

| Cell Line Panel/Assay | Endpoint | Value | Reference |

|---|---|---|---|

| Topoisomerase I Inhibition | IC₅₀ | 0.975 µg/mL (2.2 µM) | [12] |

| Breast Cancer Cells | GI₅₀ (mean) | 2.02 ng/mL | [12][13] |

| Colon Cancer Cells | GI₅₀ (mean) | 2.92 ng/mL | [12][13] |

| Stomach Cancer Cells | GI₅₀ (mean) | 1.53 ng/mL | [12][13] |

| Lung Cancer Cells | GI₅₀ (mean) | 0.877 ng/mL | [12][13] |

| PC-6 (Lung) | GI₅₀ | 0.186 ng/mL | [12] |

| PC-6/SN2-5 (Lung, resistant) | GI₅₀ | 0.395 ng/mL | [12] |

| MOLT-4, CCRF-CEM, DMS114, DU145 | IC₅₀ | Picomolar range | [14] |

| HER2+ (SK-BR-3) & HER2- (MDA-MB-468) | IC₅₀ | Subnanomolar range |[15] |

Table 2: In Vivo Antitumor Activity of Exatecan

| Cancer Model | Dosing Regimen | Result | Reference |

|---|---|---|---|

| Pancreatic (BxPC-3) Orthotopic Xenograft | 15 and 25 mg/kg, IV | 82% tumor growth inhibition | [16][17] |

| Pancreatic (MIA-PaCa-2) Orthotopic Xenograft | 15 and 25 mg/kg, IV | Significant tumor growth inhibition | [12] |

| Breast (MX-1) Xenograft (PEG-Exatecan) | Single dose of 10 µmol/kg, IP | Complete tumor growth suppression >40 days | [18] |

| NSCLC Patient-Derived Xenograft (FK002-exatecan ADC) | 10 mg/kg, once per week | Remarkable reduction in tumor growth |[19] |

Table 3: Clinical Pharmacokinetics of Exatecan Mesylate (DX-8951f)

| Study Population (Phase) | Dosing Schedule | Mean Clearance | Mean Elimination Half-life | Reference |

|---|---|---|---|---|

| Advanced NSCLC (II) | 0.5 mg/m²/day, 30-min IV for 5 days, every 3 weeks | 2.28 L/h/m² | 7.9 h | [20] |

| Advanced Solid Malignancies (I) | Weekly 24-h IV infusion | - | - | [21] |

| Advanced Solid Malignancies (I) | 30-min IV, every 3 weeks | 2.1 ± 1.1 L/h/m² (total drug) | - | [22] |

| Advanced Solid Malignancies (I) | Weekly 30-min IV | 2 L/h/m² | ~8 h | [23] |

| Advanced Solid Malignancies (I) | 21-day continuous IV infusion | 1.39 L/h/m² | 27.45 h (median 11.27 h) |[13][24] |

5. Experimental Protocols

5.1. In Vitro Cytotoxicity Assay

This protocol describes a common method to determine the cytotoxic effects of Exatecan on cancer cell lines using a luminescence-based cell viability assay.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Exatecan stock solution (e.g., 10 µM in DMSO)[10]

-

Phosphate-Buffered Saline (PBS)

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in complete medium to a concentration of 5x10⁴ cells/mL (optimize cell density for each cell line). c. Seed 100 µL of the cell suspension into each well of a 96-well opaque plate and incubate for 24 hours (37°C, 5% CO₂).

-

Drug Treatment: a. Prepare serial dilutions of Exatecan in complete medium from the stock solution. A typical concentration range would be 0.01 nM to 1 µM. b. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only). c. Remove the medium from the wells and add 100 µL of the appropriate drug dilution or control. d. Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO₂.[14]

-

Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a luminometer.

-

Data Analysis: a. Subtract the average luminescence from the no-cell control wells from all other measurements. b. Normalize the data to the vehicle control wells (set to 100% viability). c. Plot the percentage of cell viability versus the log of the drug concentration. d. Calculate the GI₅₀ or IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

5.2. In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of Exatecan in a patient-derived or cell-line-derived xenograft mouse model.[25][26]

Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the therapeutic agent to assess its effect on tumor growth over time.

Materials:

-

Immunodeficient mice (e.g., Nude, SCID, or NSG)

-

Human cancer cells or patient-derived tumor fragments

-

Matrigel (optional, for cell line xenografts)

-

Surgical tools (for orthotopic models)

-

Exatecan formulation for injection (e.g., dissolved in a suitable vehicle)

-

Calipers for tumor measurement

-

Animal scale

Protocol:

-

Tumor Implantation: a. Subcutaneous Model: Resuspend 1-5 x 10⁶ cancer cells in 100-200 µL of PBS or a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the flank of the mouse. b. Orthotopic Model: Surgically implant minced tumor fragments or cell suspensions into the corresponding organ of origin (e.g., pancreas for a pancreatic cancer model).[16][17]

-

Tumor Growth and Randomization: a. Monitor mice for tumor growth. Begin caliper measurements once tumors are palpable. b. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2. c. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and control groups (typically 5-10 mice per group).

-

Drug Administration: a. Administer Exatecan to the treatment group via the desired route (e.g., intravenous, intraperitoneal) and schedule (e.g., once weekly for 3 weeks).[16][18] b. Administer the vehicle solution to the control group using the same volume, route, and schedule.

-

Monitoring and Endpoints: a. Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity. b. The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a predetermined duration. c. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100. c. Analyze statistical significance between groups using appropriate tests (e.g., Student's t-test or ANOVA).

References

- 1. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Portico [access.portico.org]

- 4. youtube.com [youtube.com]

- 5. DX-8951f: summary of phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase 1 Inhibitors and Cancer Therapy | Oncohema Key [oncohemakey.com]

- 10. cellmosaic.com [cellmosaic.com]

- 11. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 12. Exatecan (Mesylate) - tcsc2952 - Taiclone [taiclone.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Phase I and pharmacological study of a new camptothecin derivative, exatecan mesylate (DX-8951f), infused over 30 minutes every three weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for Decyclohexanamine-Exatecan Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic payload, maximizing efficacy while minimizing systemic toxicity. Exatecan, a potent derivative of camptothecin, is a topoisomerase I inhibitor that has emerged as a clinically significant payload for ADCs. Its high potency and ability to overcome certain drug resistance mechanisms make it an attractive candidate for cancer therapy.

This document provides a detailed protocol for the conjugation of a Decyclohexanamine-Exatecan derivative to a monoclonal antibody via a thiol-maleimide linkage. This common conjugation strategy involves the reduction of interchain disulfide bonds within the antibody to generate reactive thiol groups, which then form a stable covalent bond with a maleimide-functionalized drug-linker. Detailed methodologies for the characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR), assessment of aggregation, and evaluation of in vitro cytotoxicity, are also presented.

Mechanism of Action: Exatecan

Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an essential enzyme responsible for relaxing DNA torsional strain during replication and transcription. By binding to the topoisomerase I-DNA complex, exatecan prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stabilized cleavage complexes, it results in irreversible double-strand DNA breaks, triggering a cascade of cellular responses that culminate in apoptotic cell death.

Experimental Protocols

The following protocols outline a general procedure for the conjugation of a maleimide-activated this compound linker to an antibody via cysteine thiol chemistry. Optimization may be required based on the specific antibody and drug-linker characteristics.

Antibody Preparation and Reduction

This step reduces the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. The number of available thiols can be controlled by modulating the molar excess of the reducing agent, which in turn influences the final Drug-to-Antibody Ratio (DAR).

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM stock in water)

-

Centrifugal concentrators (e.g., 30 kDa MWCO)

Procedure:

-

Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

-

Add a calculated molar excess of TCEP solution to the antibody. A common starting point is 2.0-3.0 equivalents of TCEP per antibody to target a DAR of approximately 4. For a higher DAR of 8, a larger excess of TCEP is required.

-

Incubate the reaction at 20-37°C for 1-3 hours with gentle mixing.

-

Remove excess TCEP using a centrifugal concentrator by washing the reduced antibody with Conjugation Buffer. This step is critical to prevent the quenching of the maleimide linker in the subsequent step.

Drug-Linker Conjugation

The maleimide group of the this compound linker reacts specifically with the newly generated thiol groups on the antibody to form a stable thioether bond.

Materials:

-

Reduced antibody from Step 1

-

Maleimide-activated this compound linker (stock solution in a compatible organic solvent like DMSO)

-

N-Acetyl-L-cysteine (NAC) solution (optional, for quenching)

Procedure:

-

Immediately after TCEP removal, determine the concentration of the reduced antibody.

-

Add the maleimide-activated drug-linker to the reduced antibody solution. A molar excess of 10-20x of the drug-linker over the antibody is often used as a starting point. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

(Optional) Quench any unreacted maleimide groups by adding a molar excess of N-Acetyl-L-cysteine and incubating for 20-35 minutes.

ADC Purification

Purification is necessary to remove unreacted drug-linker, quenched linker, and any potential aggregates. Size Exclusion Chromatography (SEC) is a common method for this purpose.

Materials:

-

Crude ADC reaction mixture

-

SEC column (e.g., Sephadex G-25 or equivalent)

-

Final formulation buffer (e.g., PBS, pH 7.4)

Procedure:

-

Equilibrate the SEC column with the final formulation buffer.

-

Load the crude ADC reaction mixture onto the column.

-

Elute the ADC with the formulation buffer. The ADC, being a large molecule, will elute first, while smaller molecules like the unreacted drug-linker are retained and elute later.

-

Collect the fractions corresponding to the purified ADC.

-

Pool the relevant fractions and concentrate the purified ADC using a centrifugal concentrator.

-

Determine the final protein concentration and store the ADC appropriately (e.g., at 4°C for short-term or -80°C for long-term storage).

Application Notes and Protocols: Decyclohexanamine-Exatecan in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for evaluating Decyclohexanamine-Exatecan, a potent topoisomerase I (TOP1) inhibitor, in combination therapies. The focus is on its synergistic effects with ATR inhibitors, a promising strategy in cancer treatment. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the replication and further development of these findings.

Introduction

Exatecan (DX-8951f), a water-soluble camptothecin derivative, is a powerful inhibitor of topoisomerase I (TOP1).[1][2] Its mechanism of action involves trapping the TOP1-DNA cleavage complex (TOP1cc), which leads to DNA damage and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][3][4] this compound is a derivative of Exatecan used as a cytotoxin in antibody-drug conjugates (ADCs).[5][6][7] Preclinical studies have demonstrated that Exatecan exhibits significantly stronger TOP1 trapping and induction of DNA damage compared to clinically approved TOP1 inhibitors like topotecan and SN-38.[1][3]

While a potent single agent, the clinical development of free Exatecan was hampered by dose-limiting toxicities.[1][2] Current research focuses on two main strategies to harness its anti-cancer potential while improving its therapeutic index: 1) as a payload in targeted delivery systems like ADCs and peptide-drug conjugates (PDCs) such as CBX-12[1][8], and 2) in combination with other therapeutic agents that enhance its cytotoxic effects in cancer cells.[1][3] A particularly promising combination strategy involves the use of ATR (Ataxia Telangiectasia and Rad3-related) inhibitors, such as ceralasertib (AZD6738).[1][3] This combination has been shown to be highly synergistic in killing cancer cells.[1][3]

These notes will detail the experimental design and protocols for investigating the combination of Exatecan with an ATR inhibitor.

Mechanism of Action and Signaling Pathway